Kuguaglycoside C

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the discovery, isolation, structure elucidation, and study of chemical compounds derived from natural sources. Kuguaglycoside C is a prime example of a natural product, specifically a triterpenoid (B12794562) glycoside, which represents a large and diverse class of compounds with a wide array of biological activities. The investigation into such molecules is crucial for uncovering new chemical entities that may have potential applications in various scientific and medicinal fields. Kuguaglycoside C is part of a larger group of related compounds, the kuguaglycosides, which have been isolated from Momordica charantia, also known as bitter melon.

Significance of Cucurbitane-Type Triterpene Glycosides in Phytochemistry

Kuguaglycoside C belongs to the cucurbitane-type triterpenoid glycoside family, a class of compounds well-known for their presence in the Cucurbitaceae family of plants. nih.govcabidigitallibrary.org These compounds are characterized by a distinctive four-ring carbon skeleton and are often responsible for the bitter taste of many plants in this family. pharmatutor.org Phytochemically, cucurbitane-type triterpenoids are of significant interest due to their structural diversity and a broad spectrum of reported biological activities, including anti-inflammatory and cytotoxic effects. researchgate.netijpsr.com Their complex structures pose a challenge for both isolation and synthesis, making them a subject of ongoing research. The study of these compounds contributes to a deeper understanding of plant biochemistry and the potential uses of plant-derived molecules.

Overview of Kuguaglycoside C Isolation and Structural Elucidation

Kuguaglycoside C was first isolated from the roots of Momordica charantia. researchgate.net The process of isolating this compound involves the extraction of plant material with a suitable solvent, followed by a series of chromatographic techniques to separate the complex mixture of phytochemicals.

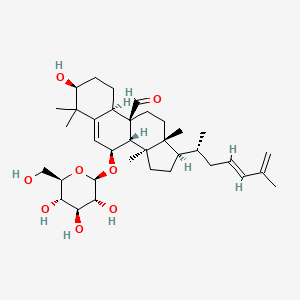

The structural elucidation of Kuguaglycoside C was a meticulous process that relied on a combination of spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine its molecular formula, which was established as C₃₆H₅₆O₈. researchgate.net Further detailed structural information was obtained through one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in piecing together the connectivity of the atoms within the molecule. researchgate.net

Through these comprehensive analyses, the chemical structure of Kuguaglycoside C was definitively identified as 7β-(β-glucopyranosyloxy)-3β-hydroxycucurbita-5,23,25-trien-19-al. researchgate.net This precise structural determination is fundamental to any further investigation into the chemical and biological properties of this compound.

Table 1: Chemical Profile of Kuguaglycoside C

| Property | Value |

|---|---|

| Chemical Name | 7β-(β-glucopyranosyloxy)-3β-hydroxycucurbita-5,23,25-trien-19-al |

| Molecular Formula | C₃₆H₅₆O₈ |

| Compound Class | Cucurbitane-type triterpene glycoside |

| Natural Source | Momordica charantia (roots) |

Table 2: Spectroscopic Data Summary for Kuguaglycoside C

| Spectroscopic Method | Key Findings |

|---|---|

| HRESIMS | Determined the molecular formula as C₃₆H₅₆O₈. |

| ¹H NMR | Provided information on the proton environments and their couplings. |

| ¹³C NMR | Revealed the number and types of carbon atoms in the molecule. |

| COSY | Established proton-proton correlations, aiding in the assignment of adjacent protons. |

| HMBC | Showed long-range proton-carbon correlations, crucial for connecting different parts of the molecule. |

Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBHCPPEZFBPJG-ZBAJYRRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Investigations of Kuguaglycoside C

In Vitro Cytotoxicity and Anticancer Potential of Kuguaglycoside C

Kuguaglycoside C has demonstrated significant anticancer potential, particularly against human neuroblastoma IMR-32 cells nih.govbiomedpharmajournal.orgmedchemexpress.comnih.govmdpi.comresearchgate.net. In vitro studies utilizing the MTT assay revealed that Kuguaglycoside C induces substantial cytotoxicity against these neuroblastoma cells, with an observed half-maximal inhibitory concentration (IC50) of 12.6 μM after 48 hours of treatment nih.govmedchemexpress.comnih.govresearchgate.net. While inducing significant cell death, Kuguaglycoside C has also shown minimal toxicity against normal human dermal fibroblasts (NHDF) and human umbilical vein endothelial cells (HUVEC) at comparable concentrations . This selectivity highlights its potential as a targeted therapeutic agent.

Kuguaglycoside C-Induced Caspase-Independent Cell Death Pathways

A defining characteristic of Kuguaglycoside C's action is its ability to induce cell death independently of the classical caspase cascade nih.govbiomedpharmajournal.orgmedchemexpress.comnih.govtargetmol.commedchemexpress.com. This mechanism suggests a potential role in necroptosis, a distinct form of programmed cell death nih.govoncotarget.com.

Kuguaglycoside C significantly enhances the expression and cleavage of Apoptosis-Inducing Factor (AIF) nih.govmedchemexpress.comnih.govresearchgate.net. AIF is a key molecule implicated in caspase-independent cell death, translocating from the mitochondria to the nucleus where it can induce DNA fragmentation nih.govoncotarget.com. The increased levels and cleavage of AIF by Kuguaglycoside C are central to its non-apoptotic cell death induction medchemexpress.comoncotarget.com.

The compound also exerts a notable effect on Survivin, a protein that inhibits apoptosis and is frequently overexpressed in various cancers . Kuguaglycoside C treatment leads to a significant decrease in Survivin expression nih.govmedchemexpress.comnih.govresearchgate.net. This downregulation of Survivin may contribute to the compound's ability to promote cell death, particularly in cancer cells that rely on Survivin for survival.

While caspase-mediated cleavage of Poly(ADP-ribose) Polymerase (PARP) is a hallmark of apoptosis, Kuguaglycoside C induces PARP cleavage through a caspase-independent mechanism nih.govmedchemexpress.comnih.govresearchgate.net. PARP plays a critical role in DNA repair, and its cleavage is indicative of significant DNA damage and subsequent cell death pathways nih.gov.

The induction of DNA fragmentation by Kuguaglycoside C occurs via a caspase-independent route, primarily mediated by the activation and nuclear translocation of AIF nih.govnih.govmedchemexpress.com. Studies also indicate that Kuguaglycoside C promotes the expression of DFF45 (caspase-activated DNase activator), which suggests a potential suppression of DFF40 (caspase-activated DNase) activity, further contributing to the observed DNA cleavage nih.gov.

Kuguaglycoside C's mechanism of action differs notably from its aglycon, Kuguacin J. Kuguaglycoside C induces significant cell death in neuroblastoma cells without activating caspases (such as caspase-3 or caspase-9) or causing cell cycle arrest nih.govresearchgate.net. In contrast, Kuguacin J has been reported to induce G1 phase cell cycle arrest and apoptosis, often accompanied by caspase-3 activation and PARP cleavage in certain cancer cell types nih.govchemfaces.com. The specific glycoside structure of Kuguaglycoside C is thought to contribute to its distinct lack of cell cycle arrest activity compared to Kuguacin J nih.gov. This divergence in mechanisms underscores the unique properties of the glycosylated form of the compound.

Table 1: Impact of Kuguaglycoside C on Key Cellular Markers in Neuroblastoma Cells

| Cellular Marker | Effect of Kuguaglycoside C | Significance |

| Cytotoxicity (IMR-32 cells) | Significant | IC50 = 12.6 μM after 48h treatment nih.govmedchemexpress.comnih.govresearchgate.net |

| Caspase-3 Activation | Not observed | Indicates a caspase-independent cell death pathway nih.govmedchemexpress.comnih.gov |

| Caspase-9 Activation | Not observed | Reinforces the caspase-independent nature of cell death nih.govmedchemexpress.comnih.gov |

| Survivin Expression | Decreased | Survivin is an inhibitor of apoptosis protein often overexpressed in cancer nih.govmedchemexpress.comnih.govresearchgate.net |

| Apoptosis-Inducing Factor (AIF) | Increased Expression & Cleavage | Key mediator of caspase-independent cell death and nuclear translocation nih.govmedchemexpress.comnih.govoncotarget.com |

| Poly(ADP-ribose) Polymerase (PARP) | Cleaved | Indicates DNA damage and cell death pathway activation, occurring independently of caspases nih.govmedchemexpress.comnih.govresearchgate.net |

| DNA Fragmentation | Induced | Occurs via a caspase-independent mechanism, linked to AIF activation nih.govnih.govmedchemexpress.com |

| Nuclear Morphology (Hoechst 33342 staining) | Nuclear Shrinkage | Observed at high concentrations (100 μM), but without apoptotic bodies nih.govmedchemexpress.comnih.gov |

Table 2: Comparative Cell Death Mechanisms: Kuguaglycoside C vs. Kuguacin J

| Feature | Kuguaglycoside C | Kuguacin J |

| Primary Mechanism | Caspase-independent cell death; potential necroptosis nih.govoncotarget.com | Apoptosis; G1 cell cycle arrest nih.govchemfaces.com |

| Caspase Activation | Not activated (caspase-3, -9) nih.govmedchemexpress.comnih.gov | Activated (caspase-3) in some cell types nih.govchemfaces.com |

| PARP Cleavage | Caspase-independent nih.govmedchemexpress.comnih.govresearchgate.net | Caspase-dependent (in some cell types) nih.govchemfaces.com |

| AIF Modulation | Increased expression and cleavage nih.govmedchemexpress.comnih.govresearchgate.net | Not prominently reported in this context |

| Survivin Modulation | Decreased expression nih.govmedchemexpress.comnih.govresearchgate.net | Decreased expression (in some cell types) chemfaces.com |

| Cell Cycle Arrest | Not observed nih.govresearchgate.net | Induced G1 arrest in prostate cancer cells nih.govchemfaces.com |

| Cell Type Studied | Human Neuroblastoma (IMR-32) nih.govmedchemexpress.comnih.govresearchgate.net | Prostate Cancer (LNCaP, PC3), Ovarian Cancer (SKOV3, A2780) nih.govchemfaces.com |

| Potential Therapeutic Role | Overcoming apoptosis-resistant cancers; necroptosis induction nih.govoncotarget.com | Targeting cell cycle progression; inducing apoptosis; chemosensitization nih.govchemfaces.com |

Compound List

Kuguaglycoside C

Kuguacin J

Apoptosis-Inducing Factor (AIF)

Survivin

Poly(ADP-ribose) Polymerase (PARP)

DFF45

DFF40

TRADD

RIP1

Smac/DIABLO

XIAP

Caspase-3

Caspase-9

Caspase-8

Cellular Morphological Alterations Evoked by Kuguaglycoside C

Studies investigating the cytotoxic effects of Kuguaglycoside C have revealed specific impacts on cellular morphology. In human neuroblastoma IMR-32 cells, treatment with Kuguaglycoside C has been observed to induce nuclear shrinkage, a characteristic feature often associated with apoptosis, in a concentration-dependent manner nih.govnih.gov. However, further analysis using flow cytometry did not reveal the presence of apoptotic bodies at effective concentrations, suggesting a deviation from classical apoptotic pathways nih.govnih.gov. Notably, Kuguaglycoside C treatment did not activate key apoptotic executioners like caspase-3 or caspase-9 nih.govnih.gov. Instead, the compound has been linked to significant morphological changes indicative of necroptosis, a distinct form of programmed cell death. This contrasts with the effects of compounds like cisplatin, which may induce apoptosis through caspase activation . Kuguaglycoside C has also been shown to decrease survivin expression and increase apoptosis-inducing factor (AIF) expression and cleavage, further supporting its role in caspase-independent cell death mechanisms nih.govnih.gov.

Modulatory Effects of Kuguaglycoside C on Enzyme Activities

Kuguaglycoside C exhibits notable activity in modulating enzymes involved in carbohydrate metabolism, positioning it as a potential agent for managing glucose homeostasis. Its inhibitory effects on key enzymes like α-amylase and α-glucosidase are central to its antidiabetic potential, as these enzymes play critical roles in the digestion of complex carbohydrates into absorbable glucose researchgate.netnih.govmdpi.comnih.gov. By inhibiting these enzymes, Kuguaglycoside C can help mitigate postprandial hyperglycemia.

Kuguaglycoside C's Interaction with Glycosidases (e.g., α-Amylase, α-Glucosidase)

Research has quantified the inhibitory potential of Kuguaglycoside C against α-amylase and α-glucosidase. In vitro assays have demonstrated that Kuguaglycoside C exhibits significant α-amylase inhibitory activity, with reported percentages ranging from 68.0% to 76.6% researchgate.netnih.govmdpi.comnih.gov. This level of inhibition is comparable to that of the standard antidiabetic drug acarbose (B1664774), which showed approximately 70% inhibition researchgate.netmdpi.com. For α-glucosidase, Kuguaglycoside C demonstrated an inhibition percentage of 40.3% . Molecular docking studies have provided insights into the compound's mechanism of action, revealing that Kuguaglycoside C effectively binds to the active site of α-amylase. This binding involves the formation of multiple hydrogen bonds with crucial amino acid residues, including Asp197, Glu233, His305, His299, and Asp300, contributing to a binding energy of -11.54 kcal/mol nih.gov. These interactions suggest a strong affinity for the enzyme, underpinning its inhibitory capacity.

Table 1: Antidiabetic Activity Comparison

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | IC50 (mM) |

| Kuguaglycoside C | 68.0 - 76.6 | 40.3 | 0.87 |

| Acarbose (Control) | 70.0 | 60.0 | 0.13 |

| Karaviloside VIII | 56.5 | 23.9 | 1.33 |

Note: Data compiled from multiple sources researchgate.netnih.govmdpi.comnih.gov. IC50 values are provided for comparative context where available.

Anti-inflammatory Response Studies and Kuguaglycoside C

Kuguaglycoside C has demonstrated promising anti-inflammatory properties through its ability to modulate the expression of key pro-inflammatory markers. Studies indicate that the compound can down-regulate the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) researchgate.netmdpi.comresearchgate.net. Additionally, it has been shown to affect the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) researchgate.netmdpi.comresearchgate.net. These modulatory effects suggest a potential role for Kuguaglycoside C in mitigating inflammatory responses associated with various chronic conditions.

Anti-inflammatory Potential of Related Cucurbitane Triterpenoids

The broader class of cucurbitane triterpenoids, to which Kuguaglycoside C belongs, has also been investigated for their anti-inflammatory activities. Compounds within this class, isolated from sources like Momordica charantia, have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40 in cellular models mdpi.com. Some studies have reported weak to moderate anti-inflammatory effects for certain cucurbitanes, with IC50 values for TNF-α inhibition ranging from 0.033 to 4.357 μM mdpi.comnih.gov. These findings underscore the general anti-inflammatory potential inherent in the cucurbitane scaffold.

Table 2: Modulation of Pro-inflammatory Markers by Kuguaglycoside C

| Marker | Observed Effect on Expression/Production | Primary Source(s) |

| IL-6 | Decreased | researchgate.netmdpi.comresearchgate.net |

| TNF-α | Decreased | researchgate.netmdpi.comresearchgate.net |

| iNOS | Decreased | researchgate.netmdpi.comresearchgate.net |

| COX-2 | Modulated/Affected | researchgate.netmdpi.com |

Note: Effects are based on studies involving Kuguaglycoside C or closely related compounds from Momordica charantia.

Research Prospects for Kuguaglycoside C-Specific Anti-inflammatory Mechanisms

While Kuguaglycoside C has demonstrated the ability to modulate key pro-inflammatory markers like IL-6 and TNF-α, the precise molecular mechanisms underlying its anti-inflammatory effects require further elucidation. Current research suggests a broad modulation of inflammatory pathways, but detailed investigations into specific signaling cascades, transcription factor activation (e.g., NF-κB), or receptor interactions are still emerging. Future research could focus on dissecting these specific pathways to understand how Kuguaglycoside C exerts its anti-inflammatory actions. This could involve examining its impact on upstream signaling molecules, downstream effector proteins, and the cellular context in which these effects occur, potentially leading to the development of targeted anti-inflammatory therapies.

List of Compounds Mentioned:

Kuguaglycoside C

Acarbose

Karaviloside VIII

Karaviloside VI

Momordicoside L

Momordicoside A

Charantoside XV

Cisplatin

Momordicine I

Ophiopogonin D′

Kuguaovins A–G

23,24-dihydrocucurbitacin B

Hemsleyacins A–J

25ξ-isopropenylchole-5(6)-ene-3-O-β-d-glucopyranoside

Charantagenin D, E

Gallic acid

p-Cumaric acid

Ferulic acid

Caffeic acid

Quercetin

Kaempferol

Kuguacin J

Andropanolide

Piperlongumine

Celastrol

Apigenin

Betulinic acid

(-)-Arctigenin

Resveratrol

Corosolic acid

Oleanolic acid

Bufalin

Butein

D,L-Sulforaphane

Scutellarein

Gentisic acid 5-O-β-d-xyloside

Bavachalcone

Goyaglycosides a-h

Momordicoside U

Momordicine II

3-O-β-allopyranoside

Charantoside I

7β,25-dimethoxycucurbita-5,23(E)-dien-19-al

5β,19-epoxy-19-methoxycucurbita-6,23,25-trien-3β-ol

5β,19-epoxy-19,23-dimethoxycucurbita-6,24-dien-3β-ol

5,19-Epoxy-25-methoxycucurbita-6,23-di-en-3-ol

Pregnane (B1235032) glycosides

Steroidal pregnane phytochemicals (SPPs)

Biosynthesis and Metabolic Pathways of Kuguaglycoside C

Precursor Compounds and Initial Biosynthetic Steps of Cucurbitane-Type Triterpenoids

The biosynthesis of all triterpenoids, including the cucurbitane skeleton of Kuguaglycoside C, begins with the cyclization of 2,3-oxidosqualene (B107256). tandfonline.comnih.govfrontiersin.org This precursor is synthesized via the mevalonate (B85504) (MVA) pathway, which produces isoprene (B109036) units. ibcas.ac.cn Two molecules of farnesyl diphosphate (B83284) (FPP) are combined to form squalene (B77637), a C30 linear hydrocarbon. nih.gov Squalene is then oxidized by the enzyme squalene epoxidase to form 2,3-oxidosqualene, a critical branching point for the synthesis of sterols and a vast array of triterpenoids. nih.govnih.gov

The formation of the characteristic tetracyclic cucurbitane skeleton is a pivotal step catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). tandfonline.comfrontiersin.org In the case of cucurbitacins, the enzyme cucurbitadienol (B1255190) synthase (CBS) catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol. nih.govnih.govacs.org This compound is the first committed precursor for the entire family of cucurbitacins and serves as the foundational scaffold upon which further structural diversity is built. nih.govacs.org

Table 1: Precursor Compounds in the Initial Biosynthesis of Cucurbitane-Type Triterpenoids : A representation of the interactive data table functionality.

| Compound | Preceding Compound | Key Enzyme | Pathway Step |

|---|---|---|---|

| Farnesyl diphosphate (FPP) | Isopentenyl pyrophosphate | FPP synthase | Mevalonate (MVA) Pathway |

| Squalene | Farnesyl diphosphate | Squalene synthase | Triterpenoid (B12794562) Biosynthesis |

| 2,3-Oxidosqualene | Squalene | Squalene epoxidase | Triterpenoid Biosynthesis |

| Cucurbitadienol | 2,3-Oxidosqualene | Cucurbitadienol synthase (CBS) | Cucurbitacin Biosynthesis |

Enzymatic Transformations in Cucurbitane Triterpenoid Biosynthesis Relevant to Kuguaglycoside C

Following the synthesis of the cucurbitadienol core, a series of extensive modifications are required to generate the diverse array of cucurbitacins, including Kuguaglycoside C. These post-cyclization modifications are primarily catalyzed by two major enzyme families: cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs). nih.govibcas.ac.cnresearchgate.net

Cytochrome P450s are responsible for the oxidation and hydroxylation of the triterpenoid skeleton at various positions. ibcas.ac.cnnih.gov These enzymes introduce hydroxyl groups (-OH) and other oxygen-containing functionalities to the cucurbitadienol structure, which are crucial for the biological activities and further diversification of these compounds. nih.gov For instance, allylic hydroxylation by a P450 enzyme can trigger subsequent key chemical transformations, leading to structurally diverse products. nih.govresearchgate.net The high degree of oxygenation typical of cucurbitacins is a direct result of the sequential action of multiple P450 enzymes. tandfonline.comnih.gov

The final step in the biosynthesis of Kuguaglycoside C is glycosylation, the attachment of sugar moieties to the triterpenoid aglycone (the non-sugar part). This reaction is catalyzed by UGTs, which transfer a sugar group, typically from a UDP-sugar donor, to the hydroxyl groups on the sapogenin. nih.govfrontiersin.orgresearchgate.net Glycosylation significantly increases the water solubility of the compound and can modulate its biological activity. frontiersin.org The specific structure of Kuguaglycoside C, with its unique sugar attachments, is determined by the substrate specificity of the particular UGTs present in Momordica charantia.

Table 2: Key Enzyme Families and Reactions in Cucurbitane Triterpenoid Modification : A representation of the interactive data table functionality.

| Enzyme Family | Abbreviation | Type of Reaction | Role in Biosynthesis |

|---|---|---|---|

| Oxidosqualene Cyclase | OSC | Cyclization | Forms the basic carbon skeleton (e.g., cucurbitadienol) from 2,3-oxidosqualene. tandfonline.com |

| Cytochrome P450 Monooxygenase | CYP / P450 | Oxidation, Hydroxylation | Adds hydroxyl and other oxygen groups to the triterpenoid skeleton, creating diversity. ibcas.ac.cnnih.gov |

| UDP-Glycosyltransferase | UGT | Glycosylation | Attaches sugar moieties to the aglycone to form the final triterpenoid glycoside. nih.govresearchgate.net |

Genetic Regulation and Gene Expression Profiles in Kuguaglycoside C Biosynthesis

The biosynthesis of cucurbitacins, including Kuguaglycoside C, is tightly regulated at the genetic level and often exhibits tissue-specific expression patterns. tandfonline.comnih.gov The genes encoding the biosynthetic enzymes (OSCs, CYPs, and UGTs) are frequently organized into co-expressed gene clusters, allowing for coordinated regulation of the entire pathway. ibcas.ac.cnnih.gov

Transcriptomic studies, such as RNA-seq analysis, have been instrumental in identifying the genes involved in cucurbitacin biosynthesis. tandfonline.comnih.gov In Momordica charantia, research has shown that the gene for cucurbitadienol synthase (McCBS) is most highly expressed in the leaves, whereas cucurbitacins accumulate in the fruit. tandfonline.com This finding suggests that the initial steps of the biosynthesis occur in the leaves, and the resulting intermediates are then transported to the fruit for final modifications and storage. tandfonline.com

The regulation of these biosynthetic pathways is controlled by transcription factors. ibcas.ac.cnresearchgate.net For example, bHLH transcription factors have been identified as regulators of the tissue-specific production of cucurbitacins. ibcas.ac.cn These regulatory proteins bind to specific regions of the DNA to control the expression levels of the biosynthetic genes, ensuring that compounds like Kuguaglycoside C are produced in the correct tissues and at the appropriate times. The discovery of these regulatory networks and gene clusters provides a foundation for understanding how plants generate their vast chemical diversity. researchgate.net

**Table 3: Relative Expression of Different Oxidosqualene Cyclase (OSC) Genes in Tissues of Momordica charantia*** *Based on findings from RNA-seq analysis, illustrating tissue-specific gene expression. Actual RPKM values vary between studies. : A representation of the interactive data table functionality.

| Gene Name | Encoded Enzyme | Root | Stem | Leaf | Flower | Fruit |

|---|---|---|---|---|---|---|

| McCBS | Cucurbitadienol Synthase | Low | Moderate | High | Moderate | Low |

| McIMS | Isomultiflorenol Synthase | High | Low | Low | Low | Low |

| McBAS | β-amyrin Synthase | High | High | Moderate | Low | Low |

| McCAS | Cycloartenol Synthase | High | High | High | High | High |

Structure Activity Relationship Sar Studies of Kuguaglycoside C and Analogues

Identification of Key Structural Motifs for Kuguaglycoside C's Biological Efficacy

Kuguaglycoside C possesses a complex cucurbitane triterpene skeleton with a β-glucopyranosyl moiety attached at the C-7 position, alongside hydroxyl groups at C-3 and an aldehyde at C-19 wikipedia.org. The biological efficacy of Kuguaglycoside C is attributed to this intricate structure, with specific features playing roles in its observed activities.

Anticancer Activity: Kuguaglycoside C exhibits significant cytotoxicity against human neuroblastoma IMR-32 cells, with an IC50 value of 12.6 μM nih.govresearchgate.netmdpi.com. Its mechanism of cell death is characterized as caspase-independent nih.gov. Research indicates that this compound can decrease the expression of survivin, a key inhibitor of apoptosis, while simultaneously increasing the expression and cleavage of the apoptosis-inducing factor (AIF) nih.gov. Furthermore, it influences components of programmed cell death pathways, showing increased TRADD formation and decreased RIP1 formation, suggesting a role in necroptosis nih.gov.

Antidiabetic Activity: The compound demonstrates efficacy in modulating glucose metabolism. It inhibits α-amylase and α-glucosidase enzymes, which are critical targets for managing postprandial hyperglycemia mdpi.comresearchgate.net. Kuguaglycoside C also enhances the activity of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that promotes glucose uptake and fatty acid oxidation .

Anti-inflammatory Activity: Kuguaglycoside C has been shown to reduce the production of pro-inflammatory markers such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS) in cellular models dntb.gov.ua.

While direct SAR studies involving systematic modification of Kuguaglycoside C's specific functional groups are not extensively detailed in the retrieved literature, the presence of the sugar moiety (glycosylation) and the characteristic cucurbitane triterpene aglycone are fundamental to its bioactivity. Variations in glycosylation patterns and hydroxyl/aldehyde group positioning are known to influence the activity of related compounds within the kuguaglycoside family wikipedia.org.

Comparative Structure-Activity Analysis of Kuguaglycoside C and Related Glycosides/Aglycons

Comparative analyses with structurally related compounds provide valuable insights into the SAR of Kuguaglycoside C.

Kuguaglycoside C vs. Kuguacin J (Aglycone): Kuguacin J, the aglycone of Kuguaglycoside C, has been studied for its anticancer effects. It induces significant G1 phase cell cycle arrest and downregulates key cell cycle regulators such as cyclin D1, cyclin E, CDK2, and CDK4 in prostate cancer cells nih.gov. In contrast, Kuguaglycoside C exhibits caspase-independent cell death in neuroblastoma cells, highlighting potential differences in their mechanisms of action or target specificities, possibly influenced by the presence of the glucose moiety nih.gov.

Comparative Antidiabetic Activity: Studies comparing Kuguaglycoside C with other Momordica charantia glycosides, such as Momordicoside A, Karaviloside VIII, and Karaviloside VI, reveal variations in their inhibitory potential against carbohydrate-metabolizing enzymes.

In α-amylase inhibition, Kuguaglycoside C (68.0–76.6% inhibition) shows comparable activity to Acarbose (B1664774), a standard drug mdpi.comresearchgate.net. Momordicoside A exhibited a significantly lower binding energy for α-amylase compared to Kuguaglycoside C in docking studies nih.gov.

For α-glucosidase inhibition, Karaviloside VIII was found to be the most active among tested compounds, followed by Karaviloside VI, with Kuguaglycoside C showing similar activity to Karaviloside VI (40.3% inhibition) mdpi.comresearchgate.net.

Table 1: Comparative Antidiabetic Activity of Kuguaglycoside C and Related Compounds

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | α-Amylase Binding Energy (kcal/mol) | α-Glucosidase Binding Energy (kcal/mol) |

| Kuguaglycoside C | 68.0 – 76.6 | 40.3 | -8.94 | -8.23 |

| Momordicoside A | N/A | 33.5 | < -14.52 | N/A |

| Karaviloside VIII | 56.5 | 56.5 | N/A | N/A |

| Karaviloside VI | N/A | 40.3 | N/A | N/A |

Note: N/A indicates data not available or not directly comparable from the reviewed sources.

Comparative Anticancer Activity: Kuguaglycoside C's ability to induce caspase-independent cell death, decrease survivin, and increase AIF is a distinct mechanism compared to some other Momordica charantia compounds. For instance, Momordicine I has been shown to induce apoptotic cell death and alter mitochondrial oxidative phosphorylation excli.de.

Table 2: Anticancer Activity and Mechanistic Insights of Kuguaglycoside C

| Activity/Mechanism | Finding | Target Cells | IC50 Value |

| Cytotoxicity | Induces significant cytotoxicity | IMR-32 | 12.6 μM |

| Cell Death Mechanism | Caspase-independent cell death | IMR-32 | N/A |

| Survivin Expression | Decreased expression | IMR-32 | N/A |

| Apoptosis-Inducing Factor | Increased expression and cleavage | IMR-32 | N/A |

| TRADD Formation | Increased | IMR-32 | N/A |

| RIP1 Formation | Decreased | IMR-32 | N/A |

| Aglycone (Kuguacin J) SAR | Induces G1 phase cell cycle arrest, downregulates cyclin D1, cyclin E, CDK2, CDK4 | Prostate Cancer Cells | N/A |

In Silico Approaches in Kuguaglycoside C SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding interactions of Kuguaglycoside C with its biological targets, thereby providing insights into its SAR.

Antidiabetic Targets: Molecular docking studies have demonstrated that Kuguaglycoside C effectively binds to the active sites of α-amylase and isomaltase (a form of α-glucosidase). These interactions involve the formation of multiple hydrogen bonds with crucial amino acid residues within the enzyme's active site researchgate.net. The predicted binding energy for Kuguaglycoside C with α-amylase is -8.94 kcal/mol, and with isomaltase, it is -8.23 kcal/mol researchgate.netnih.gov. These findings suggest that the compound's structure is well-suited for interacting with these carbohydrate-hydrolyzing enzymes, mirroring the binding mode of known inhibitors like acarbose nih.gov.

Anti-inflammatory and Other Targets: In silico analyses have also explored Kuguaglycoside C's potential interactions with other targets. Docking studies indicate that Kuguaglycoside C and related compounds exhibit strong binding affinity (docking scores < -7.0 kcal/mol) with inducible nitric oxide synthase (iNOS), supporting its anti-inflammatory effects dntb.gov.ua. Furthermore, Kuguaglycoside C has been identified as a potential inhibitor against SARS-CoV-2 targets, such as the main protease (Mpro) and the spike glycoprotein-human ACE2 complex, with binding energies ranging from -7.8 to -9.0 kcal/mol researchgate.net. These computational predictions highlight the versatility of Kuguaglycoside C's structure in interacting with various biological macromolecules.

The integration of molecular docking with experimental bioassays allows for a more comprehensive understanding of how Kuguaglycoside C's structural features contribute to its observed biological activities, guiding future SAR investigations and the design of more potent analogues.

List of Compounds Mentioned:

Kuguaglycoside C

Kuguaglycoside A

Kuguaglycoside B

Kuguaglycoside D

Kuguaglycoside E

Kuguaglycoside F

Kuguaglycoside G

Kuguaglycoside H

Kuguacin J

Momordicoside A

Momordicoside L

Karaviloside VI

Karaviloside VIII

Charantoside XV

Momordicine I

Momordicoside I aglycone

Acarbose

Analytical Methodologies for Kuguaglycoside C Research

Advanced Spectroscopic Techniques for Kuguaglycoside C Structural Elucidation

The precise determination of Kuguaglycoside C's molecular structure is fundamental to its research. Spectroscopic techniques play a pivotal role in this process, providing detailed insights into its chemical composition and arrangement.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI MS) is instrumental in establishing the molecular formula of Kuguaglycoside C. Studies have reported its molecular ion at m/z 616.8, corresponding to the chemical formula C₃₆H₅₆O₈ . Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS) is also employed for metabolite profiling and the quantitation of related cucurbitacins, offering both separation and mass-based identification mdpi.comdiva-portal.orgnih.gov. Mass spectrometry, in general, is a cornerstone for the structural analysis of natural products, providing accurate mass measurements and fragmentation patterns that aid in identifying unknown compounds and confirming known ones diva-portal.orgnih.govnih.govnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating the detailed structure of Kuguaglycoside C. These techniques allow for the identification of various functional groups, the connectivity of atoms, and the stereochemistry of the molecule nih.govresearchgate.netslideshare.netlibretexts.org. ¹H and ¹³C NMR data specifically help in identifying the aglycone and glycosidic moieties within the molecule . Key signals, such as downfield shifts observed for carbons bearing hydroxyl groups, provide critical information for structural assignment . Advanced NMR techniques, including two-dimensional NMR experiments like NOESY, can further refine stereochemical assignments by revealing through-space correlations between protons mdpi.com. The interpretation of NMR spectra is vital for confirming the structures of isolated compounds, including monoglycosides like Kuguaglycoside C, by comparing observed data with established literature values mdpi.com.

High-Resolution Chromatographic Separations for Kuguaglycoside C Isolation and Purity Assessment

Chromatographic techniques are essential for isolating Kuguaglycoside C from complex plant matrices and for assessing its purity, ensuring reliable experimental results.

High-Performance Liquid Chromatography (HPLC): The isolation of Kuguaglycoside C typically begins with extraction from Momordica charantia leaves using solvents such as methanol (B129727) or ethanol, followed by liquid-liquid partitioning. Preliminary purification is often achieved through silica (B1680970) gel column chromatography, with elution gradients optimized for polar triterpene glycosides. The final purification step commonly involves preparative HPLC, frequently utilizing C18 stationary phases with mobile phases composed of acetonitrile (B52724) and water mixtures . Analytical HPLC, often coupled with UV detection at wavelengths between 210–220 nm, is then employed to confirm the purity of the isolated compound, with purity levels of ≥95% being a common standard . Preparative HPLC methods using RP-C18 columns with gradients of methanol/water/formic acid or acetonitrile/water/formic acid have also been described for isolating Kuguaglycoside C and related compounds mdpi.com. Furthermore, analytical-scale isolation using specific chromatographic conditions, such as an Ascentis Express C18 column with controlled temperature and mobile phase gradients, has been developed to obtain milligram quantities for characterization chromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the separation and identification of Kuguaglycoside C and other metabolites. LC-MS and LC-MS/MS techniques are widely used for metabolite profiling and the quantitation of compounds like cucurbitacins within plant extracts mdpi.comdiva-portal.orgnih.gov. These hyphenated techniques offer high sensitivity and specificity, enabling the detection and characterization of compounds even in complex mixtures.

Cell-Based Assays for Kuguaglycoside C Biological Activity Evaluation

Cell-based assays are critical for evaluating the biological effects of Kuguaglycoside C, particularly its cytotoxic activity and mode of cell death induction.

Cytotoxicity Assays: The MTT assay is a standard method for assessing the cytotoxic potential of compounds. In studies involving Kuguaglycoside C, human neuroblastoma IMR-32 cells are typically treated with varying concentrations of the compound (e.g., 5–100 µM) for a specified period (e.g., 48–72 hours). Cytotoxicity is then quantified by measuring formazan (B1609692) production, which correlates with metabolic activity and cell viability nih.govnih.govarctomsci.com. Kuguaglycoside C has demonstrated significant cytotoxicity against IMR-32 cells, with reported IC₅₀ values of 12.6 µM after 48 hours of treatment nih.govnih.govarctomsci.com. Cytotoxicity assays, in general, are fundamental in drug discovery to screen for compounds that cause cell damage or death thermofisher.com.

Cell Death Analysis: Kuguaglycoside C is characterized by its ability to induce cell death through a caspase-independent mechanism, distinguishing it from many conventional chemotherapeutics nih.govnih.govarctomsci.commedchemexpress.combiomedpharmajournal.orgresearchgate.netresearchgate.net. While morphological assessments using techniques like Hoechst 33342 staining have indicated nuclear shrinkage, a common feature of apoptosis, flow cytometry analysis using Annexin V/PI double staining has revealed the absence of typical apoptotic bodies at effective concentrations nih.govnih.govarctomsci.com. Furthermore, colorimetric assays have shown no significant activation of key apoptotic executioner caspases, such as caspase-3 and caspase-9, at cytotoxic concentrations of Kuguaglycoside C nih.govnih.govarctomsci.commedchemexpress.com. Instead, Kuguaglycoside C has been observed to decrease the expression of survivin, an apoptosis inhibitor, and to increase the levels and cleavage of apoptosis-inducing factor (AIF) and poly (ADP-ribose) polymerase (PARP) nih.govnih.govarctomsci.commedchemexpress.comresearchgate.netresearchgate.net. These findings, coupled with evidence of caspase-independent DNA cleavage detected via dual-fluorescence apoptosis detection assays, strongly suggest that Kuguaglycoside C induces cell death via mechanisms such as necroptosis nih.govnih.gov. Western blotting is a key technique used to quantify changes in protein levels for markers like AIF and PARP nih.govnih.govarctomsci.comresearchgate.net.

Molecular and Biochemical Assays for Kuguaglycoside C Mechanistic Investigations

To understand how Kuguaglycoside C exerts its effects, molecular and biochemical assays are employed to probe its interactions with cellular pathways and biomolecules.

Gene Expression Analysis: Investigations into the molecular mechanisms of Kuguaglycoside C have revealed significant modulation of key cellular proteins. Notably, the compound has been shown to markedly decrease the expression of survivin, a protein that plays a critical role in inhibiting apoptosis and is often overexpressed in cancer cells nih.govnih.govarctomsci.commedchemexpress.comresearchgate.netresearchgate.net. Concurrently, Kuguaglycoside C significantly increases the expression and cleavage of apoptosis-inducing factor (AIF), a mitochondrial protein that translocates to the nucleus and can induce DNA fragmentation in a caspase-independent manner nih.govnih.govarctomsci.commedchemexpress.comresearchgate.netresearchgate.net. Studies on related compounds also suggest a role in modulating pro-inflammatory markers such as IL-6 and TNF-α, indicating potential anti-inflammatory properties mdpi.com. Furthermore, Kuguaglycoside C has been implicated in enhancing the activity of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism that influences glucose uptake and fatty acid oxidation .

Enzyme Activity Assays: Kuguaglycoside C exhibits potential antidiabetic properties, partly attributed to its ability to inhibit key enzymes involved in carbohydrate digestion. Assays have demonstrated that Kuguaglycoside C inhibits α-amylase and α-glucosidase enzymes mdpi.com. For instance, Kuguaglycoside C showed α-amylase inhibition ranging from 68.0% to 76.6% at a concentration of 0.87 mM, and α-glucosidase inhibition of 40.3% at the same concentration . These activities are comparable to established drugs like acarbose (B1664774), which showed 70.0% α-amylase inhibition and 60.0% α-glucosidase inhibition at 0.13 mM . Molecular docking studies are utilized to predict the binding affinities of Kuguaglycoside C with target enzymes like α-amylase and isomaltase, identifying specific amino acid residues involved in binding, such as Ser282 and Glu332, and calculating binding energies (e.g., -11.54 kcal/mol for α-amylase) mdpi.com. These computational approaches provide insights into the molecular basis of its enzymatic inhibitory activity.

Data Tables:

Table 1: Cytotoxicity of Kuguaglycoside C Against Neuroblastoma Cells

| Cell Line | IC₅₀ (µM) | Incubation Time | Assay Type | Reference |

| IMR-32 | 12.6 | 48 h | MTT Assay | nih.govnih.govarctomsci.com |

Table 2: Key Molecular Targets and Expression Changes Induced by Kuguaglycoside C

| Target | Observed Effect | Primary Assay Method | Reference |

| Survivin | Decreased expression | Western Blotting | nih.govnih.govarctomsci.commedchemexpress.comresearchgate.netresearchgate.net |

| Apoptosis-Inducing Factor (AIF) | Increased expression and cleavage | Western Blotting | nih.govnih.govarctomsci.commedchemexpress.comresearchgate.netresearchgate.net |

| Poly (ADP-ribose) polymerase (PARP) | Increased cleavage | Western Blotting | nih.govnih.govarctomsci.commedchemexpress.comresearchgate.netresearchgate.net |

| Caspase-3 | No activation observed (at 30 µM) | Colorimetric Assay | nih.govnih.govarctomsci.commedchemexpress.com |

| Caspase-9 | No activation observed (at 30 µM) | Colorimetric Assay | nih.govnih.govarctomsci.commedchemexpress.com |

Table 3: Enzyme Inhibition Activity of Kuguaglycoside C

| Enzyme | Inhibition (%) | Concentration (mM) | Control (Acarbose) Inhibition (%) | Control (Acarbose) Concentration (mM) | Reference |

| α-amylase | 68.0 – 76.6 | 0.87 | 70.0 | 0.13 | mdpi.com |

| α-glucosidase | 40.3 | 0.87 | 60.0 | 0.13 | mdpi.com |

Compound Names:

Kuguaglycoside C

Momordica charantia

Cisplatin

Kuguacin J

Survivin

Apoptosis-Inducing Factor (AIF)

Poly (ADP-ribose) polymerase (PARP)

Caspase-3

Caspase-9

IL-6

TNF-α

AMPK

α-amylase

α-glucosidase

Acarbose

Isomaltase

Future Perspectives in Kuguaglycoside C Research

Elucidation of Undiscovered Mechanistic Targets of Kuguaglycoside C

Current research indicates that Kuguaglycoside C can induce caspase-independent cell death in neuroblastoma cells. nih.govnih.gov This is a significant finding, as it suggests a mechanism of action distinct from many conventional chemotherapeutic agents that rely on caspase-dependent apoptosis. Key molecular events observed include the decreased expression of survivin and the increased expression and cleavage of apoptosis-inducing factor (AIF). nih.govnih.gov

However, the complete signaling cascade initiated by Kuguaglycoside C is far from understood. Future research should prioritize the identification of its primary molecular targets. Advanced techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be employed to identify direct binding partners of Kuguaglycoside C within the cell. Furthermore, comprehensive phosphoproteomic and kinome profiling studies could reveal the upstream signaling pathways modulated by this compound, providing a more detailed roadmap of its mechanism of action. A crucial area of investigation will be to determine how Kuguaglycoside C regulates survivin expression at the transcriptional or post-transcriptional level and to identify the proteases responsible for AIF cleavage in response to its administration.

Exploration of Novel Biological Activities of Kuguaglycoside C

To date, the primary reported biological activity of Kuguaglycoside C is its cytotoxic effect against neuroblastoma cells. nih.govresearchgate.net However, given the diverse pharmacological properties of other triterpenoid (B12794562) glycosides isolated from Momordica charantia, it is highly probable that Kuguaglycoside C possesses a broader spectrum of biological activities.

Future investigations should systematically screen Kuguaglycoside C for a range of other potential therapeutic effects. This could include anti-inflammatory, anti-viral, anti-diabetic, and immunomodulatory activities. For instance, its impact on key inflammatory mediators such as cytokines and prostaglandins (B1171923) could be assessed in relevant cell-based and animal models. Similarly, its potential to inhibit viral replication or modulate metabolic pathways associated with diabetes warrants thorough investigation. The structural similarity of Kuguaglycoside C to other cucurbitane-type triterpenoids with known anti-HIV and antidiabetic properties suggests that these are promising avenues for exploration. mdpi.com

Strategies for Enhanced Biosynthesis and Production of Kuguaglycoside C

The natural abundance of Kuguaglycoside C in Momordica charantia may be limited, posing a challenge for its large-scale production and further preclinical and clinical development. Therefore, a critical area of future research will be the development of strategies to enhance its biosynthesis and production.

Metabolic engineering of Momordica charantia or a heterologous host organism presents a promising approach. This would involve identifying the key enzymes and regulatory factors in the biosynthetic pathway of Kuguaglycoside C and then overexpressing or downregulating the corresponding genes to increase its yield. Plant cell and tissue culture techniques could also be optimized to create a controlled and scalable production platform. Furthermore, the exploration of enzymatic or semi-synthetic modifications of more abundant precursors from bitter melon could provide an alternative and efficient route to Kuguaglycoside C and novel derivatives with potentially improved activities.

Systems Biology and Omics Integration in Kuguaglycoside C Research

A systems biology approach, integrating various "omics" technologies, will be instrumental in obtaining a holistic understanding of the cellular responses to Kuguaglycoside C. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive network models to elucidate the compound's mechanism of action and identify potential biomarkers of its activity. mdpi.com

For example, transcriptomic analysis (e.g., RNA-seq) can reveal the global changes in gene expression induced by Kuguaglycoside C, while proteomic studies can identify alterations in protein abundance and post-translational modifications. mdpi.com Metabolomic profiling can provide insights into the metabolic pathways affected by the compound. nih.gov Integrating these multi-omics datasets will not only help to validate known targets and pathways but also to uncover novel mechanisms and off-target effects, providing a more complete picture of the biological impact of Kuguaglycoside C. nih.govmdpi.com

Q & A

Q. How is Kuguaglycoside C isolated and purified from plant sources?

Kuguaglycoside C is typically isolated from Momordica charantia leaves using methanol or ethanol extraction followed by liquid-liquid partitioning (e.g., hexane, chloroform). Silica gel column chromatography is employed for preliminary purification, with elution gradients optimized for polar triterpene glycosides. Final purification is achieved via preparative HPLC using C18 columns and mobile phases like acetonitrile-water. Purity (≥95%) is confirmed via analytical HPLC with UV detection at 210–220 nm .

Q. What analytical methods are used to characterize the structure of Kuguaglycoside C?

Structural elucidation involves:

- High-Resolution Mass Spectrometry (HR-ESI MS): Determines molecular formula (C₃₆H₅₆O₈, m/z 616.8) .

- NMR Spectroscopy: ¹H and ¹³C NMR data identify aglycone and glycosidic moieties. Key signals include downfield shifts for hydroxyl-bearing carbons (e.g., C-23 in triterpene backbone) .

- Optical Rotation: Positive optical rotation confirms chirality .

Q. What standard protocols are used to assess Kuguaglycoside C’s cytotoxicity?

The MTT assay is commonly used to evaluate cytotoxicity. For example, IMR-32 neuroblastoma cells are treated with Kuguaglycoside C (5–100 µM) for 48–72 hours, followed by formazan quantification at 570 nm. Dose-response curves and IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How does Kuguaglycoside C induce caspase-independent cell death in neuroblastoma?

Kuguaglycoside C triggers DNA fragmentation via apoptosis-inducing factor (AIF) translocation from mitochondria to the nucleus, bypassing caspase activation. Methodologically, this is confirmed via:

Q. How can molecular docking studies elucidate Kuguaglycoside C’s enzyme interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities between Kuguaglycoside C and targets like isomaltase. Key steps:

- Protein Preparation: Retrieve isomaltase’s crystal structure (PDB ID) and optimize hydrogen bonding networks.

- Ligand Preparation: Generate 3D conformers of Kuguaglycoside C.

- Docking Analysis: Identify hydrogen bonds (e.g., with Ser282, Glu332) and calculate binding energy (e.g., −8.23 kcal/mol for isomaltase inhibition) .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Discrepancies may arise from cell line heterogeneity (e.g., IMR-32 vs. MCF-7), assay conditions (e.g., serum concentration), or compound stability. Mitigation strategies include:

- Standardized Protocols: Use identical cell passage numbers and serum-free media during treatment.

- Stability Testing: HPLC or LC-MS to verify compound integrity in culture media.

- Comparative Studies: Parallel testing of positive controls (e.g., cisplatin) across models .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.